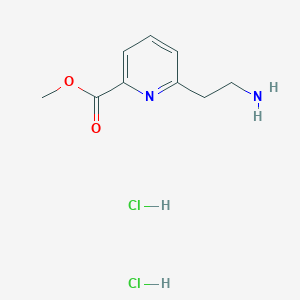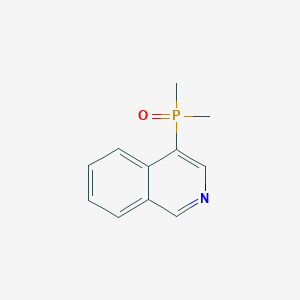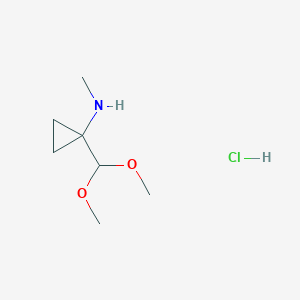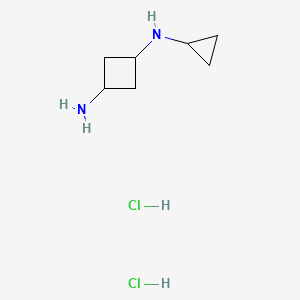![molecular formula C16H18ClNO B13508688 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. It has been found to bind to dopamine receptors and act as a dopamine agonist, which has led to its investigation as a potential therapeutic agent for various neurological disorders, including Parkinson’s disease and Tourette’s syndrome.
Preparation Methods
The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves several steps. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Industrial production methods often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, which improve atom economy, selectivity, and yield of the product .
Chemical Reactions Analysis
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . Major products formed from these reactions include 3,4-dihydro isoquinoline derivatives and other C(1)-substituted tetrahydroisoquinolines .
Scientific Research Applications
This compound has potential implications in various fields of research and industry, including drug discovery, neurochemistry, and pharmacology. It can be used as a research tool to study the dopamine system and develop new therapies for neurological disorders. Additionally, it can be used in the development of new drugs for the treatment of Parkinson’s disease, Tourette’s syndrome, and other neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction with dopamine receptors leads to the modulation of neurotransmitter release and neuronal activity, which can have therapeutic effects in neurological disorders. its low oral bioavailability and rapid metabolism limit its effectiveness as a therapeutic agent.
Comparison with Similar Compounds
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and N-benzyl tetrahydroisoquinoline . These compounds share a common structural motif and exhibit similar biological activities . 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is unique in its specific binding to dopamine receptors and its potential therapeutic applications in neurological disorders.
Properties
Molecular Formula |
C16H18ClNO |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17;/h1-8,18H,9-12H2;1H |
InChI Key |
OOTZCPGWSDYXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


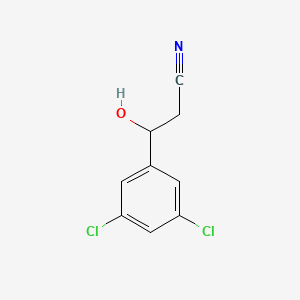
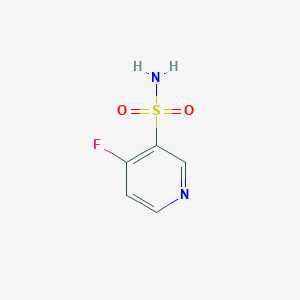

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
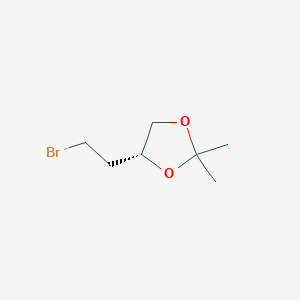
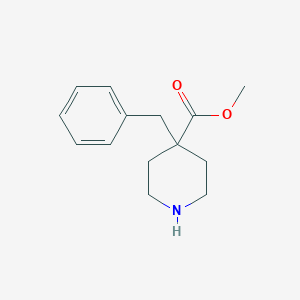
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
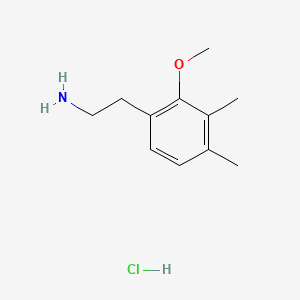
![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
